molecular formula C28H27ClN2OS B2835969 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-[4-(tert-butyl)benzyl]oxime CAS No. 692287-20-0

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-[4-(tert-butyl)benzyl]oxime

Cat. No. B2835969
CAS RN: 692287-20-0
M. Wt: 475.05
InChI Key: VABRBZAXGJALRY-OCSSWDANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-[4-(tert-butyl)benzyl]oxime” is also known as (E)-[(4-tert-butylphenyl)methoxy][(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amine . It has a molecular formula of C28H27ClN2OS and a molecular weight of 475.05. This product is intended for research use only.

Scientific Research Applications

Chemistry and Reactivity

Research has explored the reactivity and potential applications of quinoline derivatives in various chemical reactions. For instance, quinol esters and sulfonamide have been investigated as precursors to reactive intermediates, although with limited success in generating oxenium ions, which are significant in organic synthesis due to their reactivity (Novak et al., 2007). This study sheds light on the complex pathways and mechanisms involved in the decomposition of these compounds under various conditions.

Catalytic Applications

Phosphine ligands with tert-butylmethylphosphino groups have been synthesized and shown to exhibit excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012). These findings are crucial for the development of new catalysts in the synthesis of chiral pharmaceutical ingredients.

Antimicrobial and Antioxidant Properties

Cyclocondensation reactions involving 2-chloroquinoline-3-carbaldehydes have led to the synthesis of novel thio- and oxazepino[7,6-b]quinolines with demonstrated moderate to good antimicrobial and anti-fungal activities (Hamidi et al., 2015). Additionally, quinoline derivatives have shown significant free radical scavenging properties, suggesting potential antioxidant applications (Subashini et al., 2010).

Synthetic Methodologies

New synthetic approaches have been developed for quinolines and related fused pyridines, indicating the versatility and importance of these compounds in medicinal chemistry and material science. The synthesis of 2-chloroquinoline-3-carbaldehydes and their transformation into various functionalized derivatives highlight the adaptability of these compounds for diverse chemical syntheses (Meth-Cohn et al., 1981).

properties

IUPAC Name

(E)-N-[(4-tert-butylphenyl)methoxy]-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN2OS/c1-28(2,3)24-12-8-20(9-13-24)18-32-30-17-23-16-22-6-4-5-7-26(22)31-27(23)33-19-21-10-14-25(29)15-11-21/h4-17H,18-19H2,1-3H3/b30-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABRBZAXGJALRY-OCSSWDANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CON=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CO/N=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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